2-Bromo-3-ethylthiophene
Overview
Description
2-Bromo-3-ethylthiophene is an organic compound with the molecular formula C6H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and an ethyl group at the third position of the thiophene ring. It is commonly used in organic synthesis and has applications in various fields, including material science and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Bromination of 3-ethylthiophene: One common method for preparing this compound involves the bromination of 3-ethylthiophene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Substitution Reactions: this compound undergoes various substitution reactions, including nucleophilic substitution where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF) as solvent.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids, stannanes, tetrahydrofuran (THF) as solvent.
Major Products Formed:
Substitution Reactions: Formation of various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Formation of biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-3-ethylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-ethylthiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations to form more complex molecules. In material science, its incorporation into conjugated polymers enhances the electronic properties of the resulting materials, facilitating charge transport and improving device performance .
Comparison with Similar Compounds
2-Bromo-3-methylthiophene: Similar in structure but with a methyl group instead of an ethyl group.
2-Bromo-3-phenylthiophene: Contains a phenyl group at the third position, leading to different electronic properties.
3-Bromo-2-ethylthiophene: The position of the bromine and ethyl groups is reversed, affecting reactivity and applications.
Uniqueness: 2-Bromo-3-ethylthiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in the synthesis of specialized materials and biologically active compounds .
Properties
IUPAC Name |
2-bromo-3-ethylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-2-5-3-4-8-6(5)7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTKQBAGXQUSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563003 | |
Record name | 2-Bromo-3-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53119-61-2 | |
Record name | 2-Bromo-3-ethylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53119-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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